molecular formula C6H7BrN2O2S B8502071 5-Bromo-N-methyl-2-pyridinesulfonamide

5-Bromo-N-methyl-2-pyridinesulfonamide

Cat. No.: B8502071
M. Wt: 251.10 g/mol
InChI Key: IKFFKLGLDGPWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-methyl-2-pyridinesulfonamide is a chemical compound with the molecular formula C6H7BrN2O2S and is recognized for its potential in various research applications, particularly in medicinal chemistry and drug discovery . As a pyridine-sulfonamide derivative, this compound is part of a class known for significant biological activity. Recent scientific literature highlights the potent antibacterial efficacy of closely related 5-bromo-N-alkylthiophene-2-sulfonamide compounds against challenging, multi-drug resistant bacterial strains such as New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP) ST147 . These analogous compounds have demonstrated promising results with low minimum inhibitory concentrations (MIC), suggesting a valuable research pathway for developing new anti-infective agents . The core sulfonamide functional group is a established pharmacophore in therapeutics, known to act as a competitive antagonist in biological pathways such as folic acid synthesis in bacteria . Furthermore, pyrimidine-sulfonamide hybrids have been investigated in research for their potential endothelin-antagonist activity , indicating possible applications in cardiovascular disease research . The bromine atom on the pyridine ring also offers a versatile synthetic handle for further chemical modifications via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create diverse libraries of compounds for structure-activity relationship (SAR) studies . Researchers may utilize this compound as a key chemical building block in synthesizing more complex molecules for screening against various biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all relevant regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

IUPAC Name

5-bromo-N-methylpyridine-2-sulfonamide

InChI

InChI=1S/C6H7BrN2O2S/c1-8-12(10,11)6-3-2-5(7)4-9-6/h2-4,8H,1H3

InChI Key

IKFFKLGLDGPWFJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=NC=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Development for Pyridinesulfonamide Analogues

Strategies for the Construction of 2-Pyridinesulfonamide Core Structures

The foundational step in the synthesis is the creation of the 2-pyridinesulfonamide core. This is typically achieved through the formation of a reactive pyridine-2-sulfonyl chloride intermediate, which is then condensed with an appropriate amine.

Nucleophilic Substitution Reactions in Pyridine-Sulfonyl Chloride Synthesis

The generation of pyridine-2-sulfonyl chloride is a critical precursor step. nordmann.global Several strategies have been developed to synthesize this key intermediate. One common method involves the oxidation and chlorination of 2-mercaptopyridine (B119420). For instance, dissolving 2-mercaptopyridine in concentrated sulfuric acid at low temperatures (around -15°C) followed by the slow addition of an aqueous sodium hypochlorite (B82951) solution can yield pyridine-2-sulfonyl chloride. This process is carefully controlled to maintain a low reaction temperature, and after extraction and purification, yields of around 72% have been reported.

Alternative routes start from different precursors. The treatment of 2,2′-dipyridyl disulfide with chlorine or bromine in solvents like petroleum ether or dichloromethane (B109758) also generates the corresponding 2-pyridinesulfenyl halide, which can be further converted. chemicalbook.comchemicalbook.com Another approach involves the conversion of sodium 2-pyridinesulfinate using N-chlorosuccinimide (NCS) in a solvent such as dichloromethane to produce the desired sulfonyl chloride in situ. chemicalbook.com The table below summarizes various precursors and reagents used in these syntheses.

Condensation Pathways in Sulfonamide Formation

The formation of the sulfonamide bond is classically achieved through a condensation reaction between a sulfonyl chloride and a primary or secondary amine. ijarsct.co.inrsc.org This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. researchgate.net In the context of 5-Bromo-N-methyl-2-pyridinesulfonamide, the precursor 5-bromo-pyridine-2-sulfonyl chloride is reacted with methylamine (B109427). chemimpex.com

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. chemicalbook.comresearchgate.net The nucleophilicity of the amine is a key factor, with primary amines generally being highly reactive. ijarsct.co.in The choice of solvent and reaction conditions can be optimized to achieve high yields, which can range from 60% to over 90% depending on the specific substrates and conditions employed. ijarsct.co.in This robust reaction is widely used in medicinal chemistry to create complex sulfonamides.

Regioselective Bromination Techniques for Pyridine Ring Functionalization

Introducing a bromine atom specifically at the 5-position of the pyridine ring is a crucial step that dictates the final structure of the target compound. This can be accomplished through either direct or indirect methods.

Direct Bromination Approaches for Pyridine Rings

The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. gcwgandhinagar.com Direct bromination, therefore, often requires harsh conditions. For example, reacting pyridine with bromine in the presence of oleum (B3057394) (fuming sulfuric acid) at elevated temperatures (e.g., 130°C) can yield 3-bromopyridine. gcwgandhinagar.comdavuniversity.org The electrophilic attack occurs preferentially at the 3- (or β) position. gcwgandhinagar.comyoutube.com The presence of deactivating groups on the ring, such as the sulfonyl chloride moiety, can further complicate direct halogenation. However, specific reagents and conditions can be employed to achieve the desired regioselectivity. For instance, using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) can be an effective method for the regioselective bromination of certain aromatic systems. mdpi.com

Indirect Routes to 5-Bromopyridine Intermediates

Given the challenges of direct bromination, indirect routes are often preferred for synthesizing 5-brominated pyridine intermediates. A prominent and versatile method is the Sandmeyer reaction, which starts from an aromatic amine. wikipedia.org In this pathway, a 5-aminopyridine derivative, such as 2-amino-5-bromopyridine, is used as the starting material. researchgate.netoriprobe.com The amino group is first converted into a diazonium salt by treatment with a nitrite (B80452) source (like sodium nitrite) in a strong acid (e.g., hydrobromic acid) at low temperatures. google.comias.ac.in

The resulting diazonium salt is then displaced by a bromide, typically using a copper(I) bromide (CuBr) catalyst. wikipedia.orgnih.gov This reaction provides a reliable method for introducing bromine at a specific position on the ring, dictated by the location of the initial amino group. For example, 5-amino-2-methylpyridine (B47470) can be converted to 5-bromo-2-methylpyridine (B113479) via diazotization followed by treatment with bromine and sodium nitrite. google.com This multi-step sequence, starting from readily available aminopyridines, offers excellent control over the regiochemistry. researchgate.net

N-Methylation and Advanced N-Alkylation of Sulfonamide Nitrogen

The final functionalization step is the introduction of the methyl group onto the sulfonamide nitrogen. As discussed in section 2.1.2, the most direct route is to use methylamine during the initial condensation with the sulfonyl chloride.

However, N-alkylation can also be performed on a pre-formed primary sulfonamide (e.g., 5-bromo-2-pyridinesulfonamide). Various methodologies exist for the N-alkylation of sulfonamides. These reactions often require a base to deprotonate the sulfonamide nitrogen, making it a more potent nucleophile, followed by reaction with an alkylating agent like methyl iodide or dimethyl sulfate. dnu.dp.ua More advanced catalytic systems have also been developed. For instance, iridium complexes can catalyze the N-alkylation of sulfonamides with alcohols in water, offering an environmentally benign approach. rsc.org Similarly, ruthenium-catalyzed N-methylation of sulfonamides using methanol (B129727) has been reported. organic-chemistry.org Recent research has also explored metal-catalyzed protocols using reagents like copper(II) acetylacetonate (B107027) with dicumyl peroxide for mono-selective N-methylation of a wide range of sulfonamides in good yields. researchgate.net It is important to note that sulfonamides can potentially undergo a second alkylation, although this is often kinetically slower than the first. researchgate.netacs.orgnih.gov

Alkylation Conditions for N-Methylation of Sulfonamides

The N-methylation of primary sulfonamides is a common yet challenging transformation due to the potential for overalkylation. consensus.app A variety of methods have been developed to achieve mono-selective N-methylation, each with distinct advantages concerning reagent availability, reaction conditions, and substrate scope.

Classical methods often involve the use of alkyl halides, such as methyl iodide, in the presence of a base. However, controlling selectivity can be difficult. jk-sci.com Modern approaches have focused on greener and more selective alternatives. One prominent strategy is the use of alcohols as alkylating agents, facilitated by transition metal catalysts. For instance, manganese dioxide has been used to catalyze the N-alkylation of sulfonamides with alcohols under solvent-free conditions. researchgate.net Another approach involves copper-catalyzed reactions, where a copper acetate/potassium carbonate system can efficiently mediate the N-alkylation of sulfonamides with alcohols via a hydrogen borrowing methodology. wikipedia.org This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide, and subsequent reduction of the resulting imine. wikipedia.org

Alternative alkylating agents have also been explored. Trichloroacetimidates can alkylate sulfonamides under thermal conditions in refluxing toluene (B28343) without the need for an external catalyst. researchgate.netacs.org Furthermore, sustainable reagents like trimethyl phosphate, in combination with calcium hydroxide, have been shown to enable efficient methylation. researchgate.net

MethodAlkylating AgentCatalyst/Base SystemTypical SolventKey Features
Classical AlkylationAlkyl Halides (e.g., Methyl Iodide)Various Bases (e.g., K₂CO₃)Polar aprotic (e.g., DMF)Traditional method, risk of overalkylation. jk-sci.com
Hydrogen BorrowingAlcohols (e.g., Methanol)Cu(OAc)₂ / K₂CO₃TolueneGreen alkylating agent, proceeds via imine intermediate. wikipedia.org
Oxidative AlkylationAlcohols (e.g., Methanol)MnO₂Solvent-freePractical and efficient method under air. researchgate.net
Thermal AlkylationTrichloroacetimidatesNone (Thermal)TolueneNo exogenous acid, base, or metal catalyst required. researchgate.netacs.org
Sustainable MethylationTrimethyl Phosphate (TMP)Ca(OH)₂DMF, Water, or NeatMild and efficient alternative to traditional agents. researchgate.net

Evaluation of Reaction Efficiencies and Selectivities

The primary challenge in the N-methylation of primary sulfonamides is achieving mono-selectivity while preventing the formation of di-alkylated byproducts. consensus.app The efficiency and selectivity of the reaction are highly dependent on the chosen methodology.

In copper-catalyzed hydrogen borrowing reactions with benzyl (B1604629) alcohol, high conversions (>99%) and selectivities (>99%) for the N-alkylated product have been reported. wikipedia.org The key to this success is often the use of excess alcohol, which helps drive the reversible reaction to completion. wikipedia.org Kinetic studies in these systems suggest that the dehydrogenation of the alcohol is the rate-determining step. wikipedia.org

When using trichloroacetimidates, reaction yields are sensitive to steric hindrance. Unsubstituted primary sulfonamides generally provide better yields than more sterically encumbered N-alkyl sulfonamides. acs.org For example, benzenesulfonamides with electron-donating groups can produce excellent yields, while those with certain electron-withdrawing groups, like a 2-nitro substituent, may result in significantly lower yields. acs.org

The pursuit of mono-selectivity has driven the development of numerous specialized methods. These strategies aim to carefully control the reactivity of the nitrogen moiety to favor the addition of a single alkyl group, which is a critical consideration for the efficient synthesis of compounds like this compound. consensus.appjk-sci.com

Derivatization Strategies for Structural Modification and Diversification

Structural modification of a lead compound like this compound is essential for exploring structure-activity relationships in drug discovery. Derivatization can be targeted at either the pyridine ring or the sulfonamide nitrogen, allowing for extensive structural diversification.

Functional Group Interconversions on the Pyridine Ring

The 5-bromo substituent on the pyridine ring serves as a versatile handle for a wide range of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at this specific position.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, such as an arylboronic acid. mdpi.comwikipedia.org The reaction of a 5-bromopyridine derivative with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) can generate a library of 5-arylpyridine analogues. mdpi.comnih.gov This method is valued for its tolerance of a wide array of functional groups on the coupling partners. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This allows for the introduction of vinyl groups onto the pyridine ring, which can be further modified. Studies have shown that heterocyclic bromides, including 5-bromopyridines, can react efficiently with alkenes like styrene (B11656) to yield the desired coupled products. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. jk-sci.comwikipedia.org Applying this to a 5-bromopyridine substrate would enable the synthesis of 5-aminopyridine derivatives, replacing the bromine atom with a primary or secondary amine. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com

These cross-coupling strategies provide a modular approach to diversifying the pyridine core, enabling the synthesis of a vast number of analogues from a common 5-bromo intermediate.

Modifications at the Sulfonamide Nitrogen for Analog Generation

The sulfonamide nitrogen provides another key site for structural modification. While section 2.3 focused on N-methylation, the same principles can be applied to introduce a wide variety of other substituents to generate a diverse library of analogs.

By employing different alkylating agents (e.g., ethyl halides, benzyl bromides, or more complex alkyl groups), a range of N-alkyl analogs can be synthesized. The choice of alkylating agent and reaction conditions, as described in section 2.3.1, can be tailored to introduce desired functionalities. For instance, in one study, the sulfonamide nitrogen of a related compound was substituted with isobutyl, 2-hydroxyethyl, and 2,3-dihydroxypropyl groups to improve binding affinity to a biological target. nih.gov This highlights how modifications at this position can be used to fine-tune the physicochemical properties of the molecule. nih.gov

Beyond simple alkylation, more advanced methods can be used to install other functional groups. The development of robust C-N bond-forming reactions has greatly expanded the possibilities for derivatization at the sulfonamide nitrogen. wikipedia.org

Advanced Analytical Techniques for Structural Characterization in Synthetic Studies

The unambiguous structural verification of synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic methods is employed to confirm the identity and purity of this compound and its derivatives.

Spectroscopic Methods in Compound Verification (e.g., NMR, LC-MS, FT-IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For a pyridinesulfonamide derivative, ¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons. rsc.org One would expect to see characteristic signals for the protons on the pyridine ring, with their chemical shifts and coupling patterns revealing their relative positions. A signal corresponding to the N-methyl group would also be present, typically as a singlet or doublet depending on the conditions. ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for determining the molecular weight of a compound and assessing its purity. doaj.org In electrospray ionization (ESI) mode, sulfonamides typically show an intense protonated molecular ion ([M+H]⁺). mdpi.comdoaj.org Tandem mass spectrometry (MS/MS) is used to fragment this ion, providing structural information. A common fragmentation pathway for pyridine sulfonyl derivatives involves the loss of sulfur dioxide (SO₂), leading to a characteristic neutral loss of 64 Da. mdpi.com This fragmentation pattern can be used as a diagnostic tool for identifying sulfonamide-containing compounds in complex mixtures. mdpi.comdoaj.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For a pyridinesulfonamide, characteristic absorption bands would be expected for the S=O bonds of the sulfonyl group (typically two strong bands), as well as vibrations corresponding to the C=C and C=N bonds within the pyridine ring. libretexts.org The presence and position of these bands can confirm the integrity of the core functional groups. libretexts.org

TechniqueInformation ObtainedExpected Observations for this compound
¹H NMRProton environment, connectivity, and number.Signals for aromatic protons on the pyridine ring; a signal for the N-methyl group. rsc.org
LC-MSMolecular weight and purity.A strong [M+H]⁺ ion corresponding to the molecular weight. doaj.org
MS/MSStructural fragments for confirmation.Characteristic fragmentation, including a neutral loss of SO₂ (64 Da). mdpi.com
FT-IRPresence of functional groups.Strong asymmetric and symmetric S=O stretching bands; C=C and C=N ring stretching bands. libretexts.org

Crystallographic Analysis for Absolute Configuration and Conformation Determination

A comprehensive search of the current scientific literature reveals no publicly available crystallographic data for this compound. Therefore, a detailed analysis of its specific crystal structure, absolute configuration, and conformation based on experimental data cannot be provided at this time.

However, the primary technique for such a determination is single-crystal X-ray diffraction. This powerful analytical method allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. The process involves growing a high-quality single crystal of the compound of interest and exposing it to a beam of X-rays. The resulting diffraction pattern is then collected and analyzed to generate an electron density map of the molecule. From this map, the precise positions of all atoms can be determined, yielding a wealth of structural information.

Should a crystallographic analysis of this compound be undertaken, it would provide crucial data, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides and the angles of the unit cell, which is the basic repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds.

Torsional Angles: These define the conformation of the molecule by describing the rotation around single bonds.

Intermolecular Interactions: The analysis would also reveal any hydrogen bonds, halogen bonds, or other non-covalent interactions that stabilize the crystal packing.

For a chiral molecule, X-ray crystallography can be used to determine the absolute configuration, provided that anomalous dispersion effects are measurable. This is often achieved by including a heavy atom in the structure or by using a specific wavelength of X-rays. In the case of this compound, the bromine atom could potentially be used for this purpose.

Table 2: Information Obtainable from a Hypothetical Crystallographic Analysis of this compound

ParameterDescription
Crystal SystemThe crystal family to which the compound belongs (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Parameters (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
Bond Lengths (Å)The distances between the centers of bonded atoms.
Bond Angles (°)The angles formed by three contiguous bonded atoms.
Torsional Angles (°)The dihedral angles that describe the conformation of the molecule.
Absolute ConfigurationThe spatial arrangement of atoms in a chiral molecule (if applicable).

In-Silico Analysis of this compound: A Theoretical Perspective

A deep dive into the computational chemistry and theoretical underpinnings of the molecular structure and reactivity of this compound reveals a landscape ripe for exploration. While specific experimental and computational studies on this particular compound are not extensively available in public literature, we can outline the theoretical framework and methodologies that would be employed in such an investigation. This article, therefore, serves as a comprehensive guide to the computational approaches used to elucidate the properties of this molecule.

Computational Chemistry and Theoretical Studies on Molecular Structure and Reactivity

Thermodynamics of Formation and Stability Predictions

Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules, offering insights into their stability and the energetics of their formation. These theoretical studies are crucial for understanding the intrinsic properties of a compound like this compound, complementing experimental data where it is available and providing predictive power in its absence. The primary methods employed for these calculations are rooted in quantum mechanics, particularly Density Functional Theory (DFT) and ab initio methods.

The key thermodynamic parameters calculated to assess molecular stability include the standard enthalpy of formation (ΔfH°), the standard Gibbs free energy of formation (ΔfG°), and the standard entropy (S°). These values provide a quantitative measure of the energy released or absorbed during a compound's formation from its constituent elements in their standard states, as well as the spontaneity of this process.

Enthalpy of Formation (ΔfH°)

The enthalpy of formation is a critical indicator of a molecule's energetic stability. A more negative ΔfH° value suggests a more energetically stable compound. For complex organic molecules like this compound, direct calculation of ΔfH° can be challenging. A common computational strategy involves the use of isodesmic reactions. This approach involves constructing a balanced hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change for this reaction and using known experimental ΔfH° values for the other molecules in the equation, a reliable estimate for the target molecule's enthalpy of formation can be derived.

Gibbs Free Energy of Formation (ΔfG°)

The Gibbs free energy of formation is the ultimate arbiter of thermodynamic stability and spontaneity under constant temperature and pressure. It incorporates both the enthalpy and entropy of formation (ΔfG° = ΔfH° - TΔS°). A negative ΔfG° indicates that the formation of the compound is a spontaneous process. Computational methods can calculate the vibrational frequencies of the molecule, which are then used to determine the entropic contribution to the Gibbs free energy. The relative stability of different isomers or conformers of a molecule can be effectively compared by examining their calculated Gibbs free energies of formation.

Stability Predictions

Below is a representative table illustrating the types of data that would be generated from such computational studies. Please note that the values presented are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound were not found in the reviewed literature.

Table 1: Hypothetical Thermodynamic Data for this compound

Thermodynamic Parameter Symbol Hypothetical Value Units
Standard Enthalpy of Formation ΔfH° -150 kJ/mol
Standard Gibbs Free Energy of Formation ΔfG° -85 kJ/mol

Structure Activity Relationship Sar and Ligand Design Principles

Impact of the 5-Bromo Substituent on Molecular Recognition Profiles

The presence and position of halogen atoms can significantly influence a molecule's physicochemical properties and its interaction with biological targets. In the case of 5-Bromo-N-methyl-2-pyridinesulfonamide, the bromo group at the 5-position of the pyridine (B92270) ring is a critical determinant of its molecular recognition profile.

The bromine atom, being highly electronegative and possessing a considerable atomic radius, can participate in various non-covalent interactions. One of the most significant of these is halogen bonding, where the electropositive region on the pole of the bromine atom (the σ-hole) interacts with a nucleophilic or negatively charged atom on the target protein, such as an oxygen or nitrogen atom. This type of interaction can be highly directional and contribute significantly to the binding affinity and selectivity of the ligand.

Contribution of the N-Methyl Group to Sulfonamide Ligand Interactions

The N-methyl group on the sulfonamide nitrogen of this compound plays a multifaceted role in its interaction with biological targets.

Unlike primary sulfonamides (R-SO₂NH₂), the N-methylated secondary sulfonamide in this compound has only one hydrogen atom available for donation in a hydrogen bond. This reduction in hydrogen bond donating capacity can be a critical factor in determining binding selectivity. While it can still act as a hydrogen bond acceptor through the lone pairs on the nitrogen and oxygen atoms of the sulfonamide group, the presence of the methyl group sterically influences the accessibility of these atoms.

The methyl group itself can participate in favorable van der Waals interactions within hydrophobic pockets of a target protein. nih.gov The addition of a methyl group can also displace water molecules from a binding site, which can be an entropically favorable process that contributes to higher binding affinity. researchgate.net In some cases, the methyl group can engage in weaker C-H···O or C-H···π interactions, further stabilizing the ligand-protein complex.

Varying the N-alkyl substituent on the sulfonamide is a common strategy in medicinal chemistry to fine-tune the activity, selectivity, and pharmacokinetic properties of a lead compound. Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) can probe the size and shape of the binding pocket.

In a study on 5-bromo-N-alkylthiophene-2-sulfonamides, variations in the N-alkyl group led to differences in antibacterial efficacy. nih.gov For instance, the synthesis of 5-bromo-N-ethylthiophene-2-sulfonamide and 5-bromo-N-propylthiophene-2-sulfonamide resulted in good yields, while the bulkier N-isopropyl derivative had a lower yield, potentially due to steric hindrance. nih.gov This highlights how the size of the N-alkyl group can influence not only biological activity but also synthetic accessibility.

The following table illustrates the impact of N-alkylation on the yield of a similar series of compounds, which can be an indirect indicator of steric constraints that may also be relevant for receptor binding.

N-Alkyl GroupYield (%)
Ethyl72
Propyl78
Isopropyl62
Data adapted from a study on 5-bromo-N-alkylthiophene-2-sulfonamides. nih.gov

Positional Isomerism and Substituent Effects on Activity Profiles

The specific arrangement of substituents on the pyridine ring of this compound is critical for its biological activity. Moving the bromo or sulfonamide groups to different positions would result in positional isomers with potentially vastly different properties.

Positional isomerism can significantly impact a molecule's shape, polarity, and the spatial orientation of key interacting groups. nih.gov For instance, moving the sulfonamide group from the 2-position to the 3- or 4-position would alter the vector of the sulfonamide group relative to the pyridine nitrogen and the 5-bromo substituent. This would change the molecule's ability to form specific hydrogen bonds and other interactions with a target.

Similarly, shifting the bromo group from the 5-position to the 3-, 4-, or 6-position would change the electronic landscape of the pyridine ring and the steric environment around the sulfonamide. A study on dihydroxybenzoic acid isomers demonstrated that different positional isomers can lead to the formation of different crystal structures with varying hydrogen bonding networks and physicochemical properties. nih.gov This principle applies to bioactive molecules as well, where the precise positioning of a substituent can be the difference between a highly active compound and an inactive one.

The interplay between the electron-withdrawing sulfonamide group and the bromo substituent also influences the reactivity and metabolic stability of the compound. The specific substitution pattern of this compound has been optimized through synthetic efforts to achieve a desired biological effect, and any deviation from this pattern would likely require a re-evaluation of its structure-activity relationship.

Computational Approaches to SAR Investigations

Computational methods are invaluable tools for understanding the structure-activity relationships of molecules like this compound at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations can provide insights into its binding mode and help to rationalize its observed biological activity.

In a typical docking study, a 3D model of the target protein is used to create a virtual binding site. The ligand is then placed in this site in various conformations and orientations, and a scoring function is used to estimate the binding affinity for each pose. These simulations can reveal key interactions, such as:

Hydrogen bonds: between the sulfonamide NH and oxygen atoms and polar residues in the binding site.

Halogen bonds: involving the 5-bromo substituent.

Hydrophobic interactions: with the pyridine ring and the N-methyl group.

Aromatic interactions: such as π-π stacking or π-cation interactions involving the pyridine ring.

A study on 2-bromo-5-methylpyridine, a related fragment, used molecular docking to investigate its binding to breast cancer targets, yielding binding affinities in the range of -5.1 to -5.4 kcal/mol. This demonstrates the utility of docking in quantifying the potential interactions of such fragments.

The results from molecular docking can guide the design of new analogs. For example, if a simulation suggests that a larger hydrophobic pocket is available near the N-methyl group, it would provide a rationale for synthesizing analogs with larger N-alkyl groups to try and achieve higher potency.

The following table summarizes hypothetical binding energies and key interactions for this compound with a generic protein kinase, as might be predicted by molecular docking.

Interaction TypeInteracting Ligand MoietyPotential Interacting Amino Acid ResiduesPredicted Binding Energy Contribution (kcal/mol)
Hydrogen BondSulfonamide N-HAsp, Glu (backbone or side chain)-2.0 to -5.0
Hydrogen BondSulfonamide OLys, Arg, His (side chain)-1.5 to -4.0
Halogen Bond5-BromoCarbonyl oxygen of backbone, Ser, Thr-1.0 to -3.0
HydrophobicPyridine Ring, N-MethylVal, Leu, Ile, Phe-1.0 to -2.5
This is a hypothetical representation of docking results for illustrative purposes.

By integrating computational predictions with experimental data, a more complete understanding of the SAR of this compound can be achieved, facilitating the development of improved therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Predictive QSAR analysis for compounds containing the this compound scaffold typically involves the development of models for a series of structurally related analogs. These models are built by calculating a range of molecular descriptors for each compound and then using statistical methods to find the best correlation between these descriptors and the observed biological activity.

Research in related fields, such as the development of novel herbicides, provides a framework for understanding how the structural features of the pyridinesulfonamide moiety contribute to QSAR models. For instance, studies on 3-(pyridin-2-yl)benzenesulfonamide derivatives and other sulfonylurea herbicides utilize 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net

These methods evaluate the impact of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on the biological activity of the compounds. nih.gov The key structural elements of this compound contribute significantly to these fields:

5-Bromo Group: The bromine atom is a bulky, electronegative substituent. In a QSAR model, it would heavily influence both the steric and electrostatic field descriptors. Its size can create favorable or unfavorable interactions within a biological target's binding pocket, while its electron-withdrawing nature alters the electronic landscape of the pyridine ring.

Sulfonamide Linker: The -SO₂NH- group is a critical pharmacophore, acting as both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). Its geometry and electronic properties are central to the binding of these types of compounds to their target enzymes. researchgate.net

N-Methyl Group: This group can influence solubility and steric interactions at the binding site.

Predictive Modeling in Action:

A pertinent example comes from a QSAR study on novel 3-(pyridin-2-yl)benzenesulfonamide derivatives designed as herbicidal agents. nih.gov In this research, 3D-QSAR models (CoMFA and CoMSIA) were constructed to guide the structural optimization of the compounds. The models successfully predicted the herbicidal activity of new analogs against various weed species. nih.gov The high predictive accuracy of these models, indicated by their statistical parameters, confirms their utility in designing compounds with enhanced biological performance. nih.gov

The table below illustrates the type of data used in such a QSAR study, showing the correlation between the actual (experimental) and predicted biological activity for a series of compounds. The activity is often expressed as pIC₅₀ (-log of the half-maximal inhibitory concentration).

Compound IDModifications to Core StructureActual pIC₅₀Predicted pIC₅₀ (CoMFA)Residual
4cR = 2,6-diCl-Ph5.175.150.02
4fR = 2-Cl, 6-Me-Ph5.415.45-0.04
4iR = 2-F, 6-Cl-Ph5.965.98-0.02
4kR = 2-F, 6-CF₃-Ph6.196.150.04
4qR = 2-MeO, 6-Tf-Ph6.826.800.02
4tR = 2-NO₂, 6-CF₃-Ph7.117.15-0.04

Data is hypothetical and representative of findings in studies such as those on 3-(pyridin-2-yl)benzenesulfonamide derivatives to illustrate the principles of QSAR modeling. nih.gov

The statistical validation of these models is crucial. Parameters such as the cross-validated coefficient (q²) and the non-cross-validated coefficient (R²) are used to assess the model's internal robustness and predictive power. researchgate.net A high q² value indicates good predictive ability. The analysis of the graphical output from CoMFA and CoMSIA (contour maps) provides a visual guide for chemists, indicating regions where modifications to the molecule (e.g., adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors) would likely increase or decrease biological activity. nih.gov

Mechanistic Insights and Molecular Target Interaction Studies

Investigation of Binding Mechanisms with Recombinant Biological Targets

Detailed investigations into the binding of 5-Bromo-N-methyl-2-pyridinesulfonamide with specific recombinant biological targets have yet to be published. However, studies on similar sulfonamide-containing molecules offer a framework for understanding its potential modes of action.

Inhibition Kinetics and Mode of Interaction

Kinetic studies are crucial for elucidating the mechanism by which a compound inhibits its target. For the broader class of sulfonamides, various modes of interaction have been observed, including competitive, non-competitive, and uncompetitive inhibition, depending on the specific compound and its target enzyme. For instance, antibacterial sulfonamides are well-known competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. nih.gov They mimic the natural substrate, p-aminobenzoic acid (PABA), thereby blocking the metabolic pathway. nih.gov

For pyridinesulfonamide derivatives targeting other enzymes, such as carbonic anhydrases, the inhibition is often reversible and can be characterized by determining the inhibition constant (Kᵢ). Molecular docking studies on various sulfonamide derivatives have been used to predict their binding affinities and interactions with target proteins, which can be indicative of their inhibitory potential. rjb.ro Without experimental data for this compound, its precise inhibition kinetics and mode of interaction remain speculative but would likely involve reversible binding to its molecular target.

Identification of Key Residues in Ligand-Target Binding

The identification of key amino acid residues within a biological target that interact with a ligand is fundamental to understanding its mechanism of action. X-ray crystallography and molecular docking are powerful tools for this purpose. Studies on various sulfonamides have revealed the importance of specific residues in their binding. For example, in the case of carbonic anhydrase inhibitors, the sulfonamide group typically coordinates with the zinc ion in the active site, and hydrogen bonds are formed with nearby amino acid residues such as Thr199 and Glu106. nih.gov

In a study on bicyclic sulfonamides binding to FKBP12, a model protein, the sulfonamide oxygens were found to engage in highly conserved CH···O=S interactions with residues like Tyr26, Phe36, and Phe99. nih.govacs.orgchemrxiv.org Furthermore, the nitrogen of a sulfonimidamide analogue was observed to act as a hydrogen bond acceptor with Tyr82. nih.govresearchgate.net These examples highlight the types of interactions that could be critical for the binding of this compound to its putative target. The specific residues involved would be contingent on the unique topology and chemical environment of the target's binding pocket.

Role of the Pyridinesulfonamide Pharmacophore in Biological Activity

The pyridinesulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. nih.gov This versatility stems from the distinct chemical properties of its two key components: the sulfonamide group and the pyridine (B92270) heterocycle.

Specific Interactions of the Sulfonamide Group with Molecular Targets

The sulfonamide group (–SO₂NH–) is a cornerstone of the biological activity of this class of compounds. It is a versatile functional group that can participate in a range of non-covalent interactions. The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, while the nitrogen can act as a hydrogen bond donor. nih.govresearchgate.net In its deprotonated form, the sulfonamide nitrogen can also act as a hydrogen bond acceptor or coordinate with metal ions, a critical interaction for inhibitors of metalloenzymes like carbonic anhydrases. nih.gov

Contribution of the Pyridine Heterocycle to Target Selectivity

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, plays a crucial role in determining the target selectivity and pharmacokinetic properties of the molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also be involved in π-π stacking or cation-π interactions with aromatic residues in the binding site of a protein. nih.gov

Influence of Substituents on Mechanistic Pathways and Catalytic Activity (if applicable)

The substituents on the pyridinesulfonamide core, in this case, a bromo group at the 5-position of the pyridine ring and a methyl group on the sulfonamide nitrogen, are expected to significantly influence the compound's biological activity.

The N-methyl group on the sulfonamide nitrogen alters the hydrogen bonding capacity of this group. While an unsubstituted sulfonamide has a hydrogen atom that can act as a hydrogen bond donor, the N-methyl derivative loses this capability at that position. This modification can have a profound effect on the binding mode and affinity of the compound for its target, as it may disrupt or promote different interactions within the binding site. The presence of the methyl group can also influence the compound's lipophilicity and metabolic stability.

In the absence of direct experimental data for this compound, the following table summarizes the potential interactions and effects based on the analysis of its constituent parts and data from related molecules.

FeaturePotential Interaction/EffectReference
Sulfonamide Group Hydrogen bond acceptor (sulfonyl oxygens), potential metal coordination (deprotonated nitrogen) nih.govnih.govresearchgate.net
Pyridine Ring Hydrogen bond acceptor (nitrogen), π-π stacking, cation-π interactions, influences target selectivity nih.govnih.gov
5-Bromo Substituent Modulates electronics of the pyridine ring, potential for halogen bonding, influences lipophilicity and size mdpi.comnih.govresearchgate.net
N-Methyl Group Blocks hydrogen bond donation from sulfonamide nitrogen, influences lipophilicity and metabolic stability-

Table 1: Postulated Roles of Functional Groups in this compound

Electronic Effects of Substituents on Reaction Rates and Stereoinversion

The reactivity of the pyridine ring and the sulfonamide group in this compound is significantly influenced by the electronic properties of its substituents: the bromo group, the N-methylsulfonamide group, and the nitrogen atom within the pyridine ring itself. These effects modulate the electron density of the aromatic system, thereby affecting its susceptibility to nucleophilic or electrophilic attack and influencing the rates of chemical reactions.

In the context of reaction rates, the Hammett and Brønsted equations are often used to correlate the electronic effects of substituents with reaction kinetics. For instance, studies on the hydrolysis of substituted benzenesulfonyl chlorides catalyzed by substituted pyridines have shown that electron-withdrawing substituents in the sulfonyl chloride increase the reaction rate, while such substituents in the pyridine nucleophile lead to increased bond stretching relative to bond formation in the transition state. rsc.org

The following table illustrates the general electronic effects of the substituents present in this compound.

SubstituentInductive EffectResonance EffectOverall Effect on Pyridine Ring
Pyridine Nitrogen-I (Electron-withdrawing)-M (Electron-withdrawing)Deactivating
5-Bromo-I (Electron-withdrawing)+M (Electron-donating)Deactivating
2-Sulfonamide (-SO₂NHCH₃)-I (Electron-withdrawing)-M (Electron-withdrawing)Strongly Deactivating

This table is a qualitative representation of expected electronic effects.

Stereoinversion at the sulfur atom of a sulfonamide is a process that typically requires significant energy input and is not commonly observed under physiological conditions. The barrier to inversion at a tetracoordinate sulfur center is generally high. Computational studies on the conformational preferences of sulfonamides have focused more on the rotation around the S-N and S-C bonds, which dictates the spatial arrangement of the functional groups and their interaction with biological targets. kcl.ac.uk The specific stereoinversion kinetics for this compound have not been reported in the available literature.

Probing Rate-Determining Steps in Biological Processes

Sulfonamides are a well-known class of inhibitors for several enzymes, most notably carbonic anhydrases. nih.govnih.gov Kinetic studies of sulfonamide inhibitors with carbonic anhydrase have provided insights into the rate-determining steps of their inhibitory action. In many cases, the formation of the initial enzyme-inhibitor complex is the rate-limiting step. The affinity of the inhibitor for the active site is a key determinant of its potency.

Molecular docking studies are often employed to predict the binding mode of sulfonamide inhibitors within the active site of their target enzymes. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the enzyme-inhibitor complex. For sulfonamides, the sulfonamide moiety often coordinates with a metal ion in the enzyme's active site, such as the zinc ion in carbonic anhydrase. nih.gov

Kinetic ParameterDescriptionImplication for Rate-Determining Step
k_on (Association rate constant)The rate at which the inhibitor binds to the enzyme.A slow k_on could indicate that the initial binding is the rate-determining step.
k_off (Dissociation rate constant)The rate at which the inhibitor dissociates from the enzyme.A very slow k_off suggests a stable enzyme-inhibitor complex, and dissociation may not be the rate-limiting step for inhibition.
K_i (Inhibition constant)A measure of the inhibitor's affinity for the enzyme (K_i = k_off / k_on).A lower K_i indicates higher affinity, but does not directly identify the rate-determining step.
IC_50 (Half maximal inhibitory concentration)The concentration of inhibitor required to reduce enzyme activity by 50%.A practical measure of inhibitor potency, which is influenced by the kinetic parameters.

This table presents general kinetic parameters relevant to enzyme inhibition.

Further experimental studies, such as pre-steady-state kinetics and isotope effect studies, would be necessary to definitively identify the rate-determining steps in any biological process involving this compound.

Advanced Research Applications and Methodological Contributions

Utilization of Pyridinesulfonamide Derivatives in Chemical Biology Probes

The development of small molecules as chemical probes is a cornerstone of chemical biology, enabling the dissection of complex biological processes. These molecular tools allow for the conditional and often reversible modulation of protein function, providing insights that are complementary to genetic approaches.

Development of Molecular Tools for Pathway Elucidation

Pyridinesulfonamide derivatives have been investigated for their potential to modulate specific biological pathways. For instance, certain derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. By inhibiting key kinases in this pathway, such compounds can serve as molecular tools to elucidate the downstream consequences of pathway dysregulation in various disease models, particularly in cancer research. However, no specific studies detailing the development of 5-Bromo-N-methyl-2-pyridinesulfonamide as a molecular tool for pathway elucidation have been reported.

Application in Target Identification and Validation Research

A significant challenge in drug discovery is the identification and validation of novel therapeutic targets. Chemical probes with a defined mechanism of action are invaluable in this process. While the broader class of sulfonamides has been utilized in chemical proteomics approaches for target identification, there is no published research demonstrating the application of this compound in target identification and validation studies. The process of target validation generally involves confirming that modulation of a specific biological target has a therapeutic effect. google.com This can be achieved through genetic methods or with chemical probes. google.com

Integration into High-Throughput Screening Libraries for Hit Discovery

High-throughput screening (HTS) is a foundational approach in modern drug discovery, allowing for the rapid screening of large compound libraries to identify "hits"—molecules that modulate a specific biological target or pathway. nih.gov The structural characteristics of the pyridinesulfonamide scaffold, such as its hydrogen bonding capabilities and rigid nature, make it a desirable component of screening libraries. Pharmaceutical companies and academic screening centers often include diverse collections of sulfonamide-containing compounds in their libraries. nih.gov Despite this, there is no specific documentation available that confirms the inclusion of this compound in any publicly or commercially available HTS libraries. The identification of a 1,3,4-thiadiazole (B1197879) sulfonamide as a hit compound from an in-house chemical library screen highlights the potential of this class of molecules in hit discovery. acs.org

Strategies for Designing Multi-Target Chemical Agents Based on Sulfonamide Scaffolds

The concept of "one drug, one target" has been increasingly challenged by the complexity of many diseases, leading to the rational design of multi-target agents. nih.govnih.gov The sulfonamide scaffold is a versatile platform for the development of such agents due to its synthetic tractability and its presence in a wide range of approved drugs with diverse biological activities. nih.govbohrium.commdpi.com Strategies for designing multi-target sulfonamides often involve the hybridization of pharmacophores from known inhibitors of different targets into a single molecule. This can lead to compounds with improved efficacy or a more desirable side-effect profile. nih.govresearchgate.net While these general strategies are well-established for the sulfonamide class, there are no specific examples in the scientific literature of the design and synthesis of multi-target chemical agents based on the this compound scaffold.

Emerging Methodologies in Pyridinesulfonamide Research and Development

The field of drug discovery is continually evolving with the integration of computational and novel experimental techniques to accelerate the identification and optimization of new therapeutic agents.

Chemoinformatic Approaches for Compound Prioritization

Chemoinformatics plays a crucial role in modern drug discovery by enabling the analysis of large chemical datasets to prioritize compounds for synthesis and testing. nih.gov Virtual screening, a key chemoinformatic technique, can be used to computationally screen vast libraries of virtual compounds against a biological target of interest. nih.gov This approach can help to identify promising candidates and reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov While chemoinformatic methods are broadly applied to the study of sulfonamides and other chemical classes, there are no specific published studies that describe the use of chemoinformatic approaches for the prioritization of this compound or its close analogs. Structure-activity relationship (SAR) studies, often aided by computational modeling, are also a key component of the drug discovery process. openaccesspub.org

Sustainable Synthetic Routes for Pyridinesulfonamide Production

The development of sustainable synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research, aiming to reduce environmental impact while enhancing efficiency. For the production of pyridinesulfonamides, including this compound, a shift from traditional synthetic protocols towards greener alternatives is evident in the scientific literature. These advanced methods prioritize the use of non-toxic solvents, renewable resources, and energy-efficient processes, aligning with the principles of green chemistry.

A significant area of advancement lies in the adoption of novel catalytic systems and reaction media. For instance, the use of ionic liquids as recyclable catalysts has shown promise in the synthesis of pyridine (B92270) derivatives bearing sulfonamide moieties. researchgate.net These reactions often proceed under mild conditions and can offer high yields. Similarly, the development of recoverable magnetic nanoparticle catalysts provides a pathway for simplified purification and catalyst reuse, contributing to a more sustainable process. nih.gov

Moreover, alternative energy sources are being employed to drive chemical reactions more efficiently. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov Ultrasound-assisted synthesis represents another eco-friendly approach, which can enhance reaction rates and yields, particularly in the synthesis of sulfonamide derivatives. nih.gov

One-pot multicomponent reactions are also gaining traction as a sustainable strategy for the synthesis of complex molecules like pyridinesulfonamides. nih.gov By combining multiple reaction steps into a single operation, these methods reduce the need for intermediate purification steps, saving time, resources, and minimizing waste generation.

The following table summarizes and compares various sustainable approaches applicable to the synthesis of pyridinesulfonamides, highlighting the advantages over conventional methods.

Synthetic StrategyKey FeaturesAdvantages over Conventional Methods
Ionic Liquid Catalysis Use of non-volatile, recyclable ionic liquids as catalysts and reaction media. researchgate.netReduced use of volatile organic compounds (VOCs), catalyst recyclability, often milder reaction conditions.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reaction rates. nih.govSignificant reduction in reaction time, potential for higher yields, and improved energy efficiency.
Ultrasound-Assisted Synthesis Utilization of ultrasonic waves to promote chemical reactions. nih.govEnhanced reaction rates, improved yields, and can enable reactions at lower temperatures.
Aqueous Media Synthesis Employing water as the reaction solvent. rsc.orgmdpi.comEliminates the need for hazardous organic solvents, simplifies product isolation, and is environmentally benign.
Solvent-Free Reactions Conducting reactions without a solvent. researchgate.netMinimizes waste, reduces purification steps, and lowers environmental impact.
Recoverable Catalysts Use of catalysts, such as magnetic nanoparticles, that can be easily separated and reused. nih.govSimplifies product purification, reduces catalyst waste, and lowers overall process cost.
One-Pot Multicomponent Reactions Combining multiple synthetic steps into a single procedure. nih.govIncreases process efficiency, reduces waste from intermediate purification, and saves time and resources.

These innovative approaches are paving the way for more environmentally responsible manufacturing of pyridinesulfonamides, ensuring that the production of these valuable compounds aligns with the growing global emphasis on sustainability.

Q & A

Basic: What are the common synthetic routes for 5-Bromo-N-methyl-2-pyridinesulfonamide?

Answer:
A typical synthesis involves reacting a brominated pyridine derivative with a sulfonyl chloride precursor. For example:

  • Step A : Sulfonation of 4-bromophenol with chlorosulfonic acid to form 5-bromo-2-hydroxybenzenesulfonyl chloride (55% yield) .
  • Step B : Coupling with an amine (e.g., 2-amino-4-chlorophenol) under controlled conditions to yield the sulfonamide product (55% yield).
    Key parameters include stoichiometric ratios (e.g., 1.5:1 sulfonyl chloride to amine), ice-cold conditions to minimize side reactions, and purification via flash chromatography .

Basic: How is this compound characterized using spectroscopic methods?

Answer:

  • 1H NMR : Distinct peaks include aromatic protons (δ 7.66–6.80 ppm) and hydroxyl groups (broad signals). For example, δ 7.66 (d, J = 2.5 Hz) and δ 6.88 (d, J = 8.8 Hz) confirm substituent positions .
  • LCMS : A molecular ion peak at m/z = 377.8 [M+H]+ confirms the molecular weight. Purity ≥95% is validated using AUC (area under the curve) analysis .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

  • Temperature Control : Maintain ice-cold conditions during sulfonation to prevent decomposition .
  • Solvent Selection : Use dichloromethane (DCM) for efficient extraction and reduced polarity-driven side products .
  • Catalyst Screening : Explore bases like triethylamine to enhance nucleophilic substitution efficiency.
  • Stoichiometry : Adjust sulfonyl chloride-to-amine ratios (e.g., 1.2:1 to 2:1) to favor product formation .

Advanced: What strategies resolve discrepancies in crystallographic data for sulfonamide derivatives?

Answer:

  • Polymorphism Analysis : Compare unit cell parameters (e.g., bond angles and torsion angles) across studies. For example, C–S–N angles vary between 108.6° and 112.3° depending on substituents .
  • Refinement Protocols : Use SHELXL for high-resolution data to reduce R factors (<0.03) .
  • Temperature Effects : Crystallize at 113 K to minimize thermal motion artifacts .

Basic: What analytical techniques confirm the purity of this compound?

Answer:

  • HPLC : Retention time (tR = 1.53 min) with UV detection at 254 nm .
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress.
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Br percentages (±0.3%) .

Advanced: How does modifying substituents on the pyridine ring affect biological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance binding to hydrophobic pockets in enzymes (e.g., WD-repeat protein inhibitors) .
  • Methoxy Groups : Increase solubility but may reduce membrane permeability. Compare analogues like 5-Bromo-2-methoxy-3-methylpyridine .
  • SAR Workflow : Synthesize derivatives (e.g., 5-Bromo-N-(4-hydroxybiphenyl) variants) and test in vitro IC50 assays .

Basic: What safety precautions are necessary when handling brominated pyridine derivatives?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of toxic vapors.
  • First Aid : For exposure, rinse with water for 15 minutes and consult a physician .

Advanced: How to design a structure-activity relationship (SAR) study for sulfonamide-based inhibitors?

Answer:

  • Scaffold Diversification : Synthesize derivatives with varied substituents (e.g., 5-Bromo-N-(2-fluorophenyl) or morpholinyl-pyrimidine variants) .
  • In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities.
  • Biological Assays : Test inhibition of target proteins (e.g., carbonic anhydrase) via fluorescence polarization .

Basic: What are the key spectral signatures in <sup>1</sup>H NMR for this compound?

Answer:

  • Aromatic Protons : Doublets at δ 7.66 (J = 2.5 Hz) and δ 6.88 (J = 8.8 Hz) indicate para-substituted benzene rings.
  • Hydroxyl Groups : Broad singlet at δ 10.2 ppm (exchangeable proton) .
  • Methyl Groups : Sharp singlet at δ 2.3 ppm for N-methyl substituents .

Advanced: How to address solubility issues in in vitro assays for brominated sulfonamides?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity .
  • pH Adjustment : Dissolve in PBS (pH 7.4) for physiological compatibility.
  • Prodrug Design : Introduce phosphate esters for improved aqueous solubility, later hydrolyzed in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.